

An In-depth Technical Guide to Isobutyraldehyde: Properties, Synthesis, and Key Reactions

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Compound of Interest		
Compound Name:	Isobutyraldehyde	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde, systematically named 2-methylpropanal, is a branched-chain aldehyde with the chemical formula (CH₃)₂CHCHO.[1] It is a colorless, volatile liquid with a characteristic pungent odor, sometimes described as resembling wet cereal or straw.[1] As a significant C4 chemical, **isobutyraldehyde** serves as a crucial intermediate in the synthesis of a wide array of industrial and pharmaceutical products, including alcohols, glycols, and amino acids. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and relevant metabolic pathways for professionals in research and drug development.

Core Data

CAS Number: 78-84-2[2]

Molecular Structure:

Molecular Formula: C₄H₈O[3]

• SMILES: CC(C)C=O[4]



InChl Key: AMIMRNSIRUDHCM-UHFFFAOYSA-N[4]

A ball-and-stick model of the **isobutyraldehyde** molecule illustrates its branched structure with a central carbonyl group.[5]

Physicochemical Properties

The key physical and chemical properties of **isobutyraldehyde** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	72.11 g/mol	
Appearance	Colorless liquid	[1]
Odor	Pungent, sharp	[1][6]
Density	0.79 g/mL at 25 °C	
Melting Point	-65 °C	
Boiling Point	63 °C	
Flash Point	-24 °C to -19 °C	[1]
Solubility in Water	75 g/L at 20 °C	[3]
Vapor Pressure	66 mmHg at 4.4 °C	
Autoignition Temperature	190 °C	[7]

Synthesis and Production

The primary industrial method for **isobutyraldehyde** production is the hydroformylation of propene, often as a co-product with n-butyraldehyde.[8] Other synthetic routes, including biological pathways, are also subjects of active research.

Industrial Synthesis: Hydroformylation of Propene

The hydroformylation of propylene, also known as the oxo process, involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of



a catalyst.[9]

- Reaction: CH₃CH=CH₂ + CO + H₂ → (CH₃)₂CHCHO and CH₃CH₂CH₂CHO
- Catalyst: Rhodium-based catalysts, such as HRh(CO)(PPh₃)₃, are commonly used to favor the formation of the linear isomer (n-butyraldehyde), while cobalt-based catalysts can also be employed.[10]
- Reaction Conditions: The process is typically carried out at temperatures ranging from 110 to 170 °C and high pressures of 100 to 4000 psig, depending on the catalyst system.[10] The ratio of n-butyraldehyde to isobutyraldehyde can be controlled by adjusting the reaction conditions and the catalyst.[10]

Experimental Protocol: Laboratory Scale Synthesis from Methanol and Ethanol

A laboratory-scale, single-step synthesis of **isobutyraldehyde** from methanol and ethanol has been reported over a CuO-ZnO-Al₂O₃ catalyst.[11]

Materials:

- Methanol
- Ethanol
- CuO-ZnO-Al₂O₃ catalyst
- Fixed-bed reactor
- · Gas chromatograph for product analysis

Procedure:

- A mixture of methanol and ethanol is vaporized and passed through a fixed-bed reactor containing the CuO-ZnO-Al₂O₃ catalyst.[12]
- The reaction is conducted at atmospheric pressure and a temperature range of 210–360 °C.
 [11]



- The product stream is cooled and collected.
- The composition of the product mixture is analyzed by gas chromatography to determine the conversion of reactants and the selectivity to isobutyraldehyde.[12]

Key Reactions and Experimental Protocols

Isobutyraldehyde is a versatile building block for various organic syntheses. Key reactions include hydrogenation to isobutanol, condensation with formaldehyde to produce neopentyl glycol, and the Cannizzaro reaction.

Hydrogenation to Isobutanol

The hydrogenation of **isobutyraldehyde** is a primary route to isobutanol, an important solvent and biofuel.

Reaction: (CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

Materials:

- Isobutyraldehyde
- Copper-based catalyst (e.g., Cu/ZnO/Al₂O₃)
- High-pressure autoclave reactor
- Hydrogen gas
- Solvent (e.g., isobutanol)

Procedure:

- The autoclave reactor is charged with isobutyraldehyde, the copper-based catalyst, and a solvent.
- The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to a pressure of 0.3-0.8 MPa.[13]
- The reaction mixture is heated to a temperature of 130-180 °C with stirring.[13]



- The reaction progress is monitored by measuring hydrogen consumption or by periodic sampling and analysis (e.g., by GC).
- Upon completion, the reactor is cooled, and the pressure is released.
- The catalyst is removed by filtration, and the isobutanol is purified by distillation.

Synthesis of Neopentyl Glycol

Neopentyl glycol (NPG) is synthesized through an aldol condensation of **isobutyraldehyde** with formaldehyde, followed by hydrogenation of the intermediate, hydroxypivaldehyde.[14]

- Step 1 (Aldol Condensation): (CH₃)₂CHCHO + HCHO → HOCH₂C(CH₃)₂CHO
- Step 2 (Hydrogenation): HOCH₂C(CH₃)₂CHO + H₂ → HOCH₂C(CH₃)₂CH₂OH

Materials:

- Isobutyraldehyde
- Formaldehyde (or paraformaldehyde)
- Tertiary amine catalyst (e.g., triethylamine)
- Hydrogenation catalyst (e.g., copper chromite)
- Solvent (e.g., methanol)
- Reactor for aldol condensation
- High-pressure autoclave for hydrogenation

Procedure:

- Aldol Condensation:
 - Isobutyraldehyde, formaldehyde, and a tertiary amine catalyst are charged into a reactor.
 [15]



- The mixture is stirred at a controlled temperature (e.g., 60-80 °C) until the isobutyraldehyde is consumed.[15]
- Hydrogenation:
 - The crude hydroxypivaldehyde from the first step is transferred to a high-pressure autoclave.[16]
 - A hydrogenation catalyst (e.g., copper chromite) and a solvent like methanol are added.
 [15][16]
 - The reactor is pressurized with hydrogen (e.g., up to 3000 psig) and heated (e.g., to 130-160 °C).[15][16]
 - After the reaction is complete, the catalyst is filtered off, and the neopentyl glycol is purified by distillation.[16]

Cannizzaro Reaction

Although **isobutyraldehyde** possesses an α -hydrogen, it can undergo a Cannizzaro-type reaction under vigorous basic conditions, leading to the disproportionation into isobutyric acid and isobutanol.[17]

Reaction: 2 (CH₃)₂CHCHO + OH⁻ → (CH₃)₂CHCOO⁻ + (CH₃)₂CHCH₂OH

Materials:

- Isobutyraldehyde
- Concentrated agueous sodium or potassium hydroxide
- Reaction vessel with a stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus



Procedure:

- Isobutyraldehyde is added to a concentrated solution of sodium or potassium hydroxide in a reaction vessel.
- The mixture is stirred vigorously at room temperature or with gentle heating to initiate the reaction. The reaction is exothermic.
- After the reaction is complete, the mixture is diluted with water and transferred to a separatory funnel.
- The organic layer, containing isobutanol, is separated. The aqueous layer contains the salt of isobutyric acid.
- The organic layer is washed with water, dried over an anhydrous drying agent, and distilled to purify the isobutanol.
- The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate isobutyric acid, which can then be extracted with an organic solvent and purified.

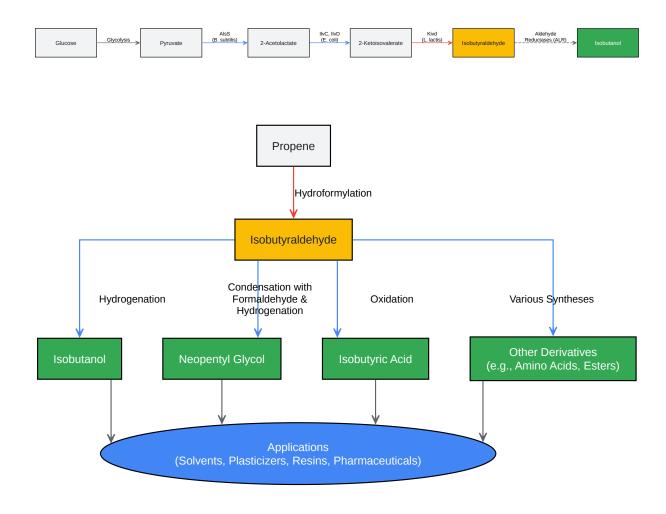
Metabolic Pathway and Biotransformation

Engineered microorganisms, such as Escherichia coli, can be utilized for the bioproduction of **isobutyraldehyde** and its subsequent conversion to isobutanol.[18] This biotechnological approach offers a renewable alternative to traditional chemical synthesis.

Engineered Isobutyraldehyde Production Pathway in E. coli

The metabolic pathway for **isobutyraldehyde** production in engineered E. coli typically starts from glucose and involves the overexpression of key enzymes in the valine biosynthesis pathway and a keto-acid decarboxylase.[19]





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